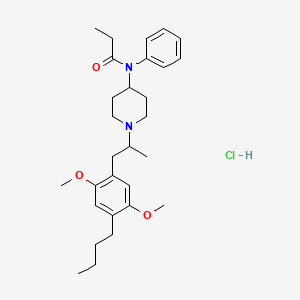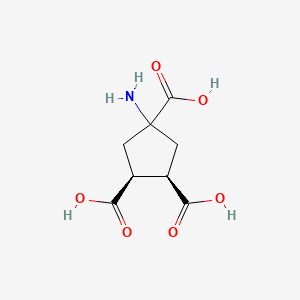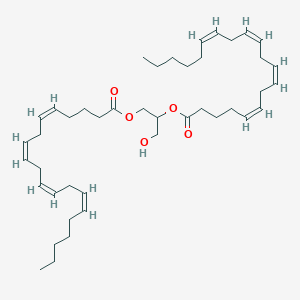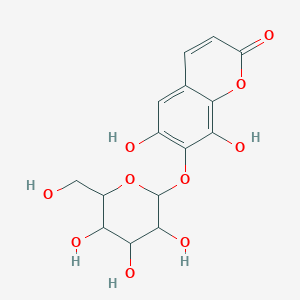
N-(DOBU) Fentanyl hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(DOBU) Fentanyl hydrochloride is a synthetic opioid analgesic categorized as a phenethylamine. It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications due to its potent analgesic properties.
准备方法
The synthesis of N-(DOBU) Fentanyl hydrochloride involves several steps. The general synthetic route for fentanyl analogs includes the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification of the product.
化学反应分析
N-(DOBU) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-(DOBU) Fentanyl hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science . Some of its applications include:
Analgesic Research: Studying its potent analgesic properties and potential therapeutic uses.
Receptor Studies: Investigating its interaction with opioid receptors to understand pain mechanisms.
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify fentanyl analogs in biological samples.
作用机制
N-(DOBU) Fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels decreases the influx of calcium ions, resulting in reduced neurotransmitter release and analgesia.
相似化合物的比较
N-(DOBU) Fentanyl hydrochloride is similar to other fentanyl analogs such as N-(DOB) Fentanyl hydrochloride and N-(DOM) Fentanyl hydrochloride . it is unique due to its specific structural modifications, which may result in different pharmacological properties and potency. Other similar compounds include:
Furanylfentanyl: Another potent fentanyl analog used in research and forensic applications.
Carfentanil: A highly potent fentanyl analog used primarily in veterinary medicine.
This compound’s unique structural features and potent analgesic properties make it a valuable compound for scientific research and forensic analysis.
属性
分子式 |
C29H43ClN2O3 |
|---|---|
分子量 |
503.1 g/mol |
IUPAC 名称 |
N-[1-[1-(4-butyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C29H42N2O3.ClH/c1-6-8-12-23-20-28(34-5)24(21-27(23)33-4)19-22(3)30-17-15-26(16-18-30)31(29(32)7-2)25-13-10-9-11-14-25;/h9-11,13-14,20-22,26H,6-8,12,15-19H2,1-5H3;1H |
InChI 键 |
UARNEBCKLLPPCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)

![(2E,5R,6S,7R,9R,10E,12E,15S,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2R,3R)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783465.png)
![(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)

![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)
![(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783488.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)
![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)
![2-[4-Hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783535.png)

![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)

